molecular formula C19H19N3O4S2 B11002917 N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide

N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B11002917
M. Wt: 417.5 g/mol
InChI Key: RTFCJYKPIJUHDR-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide is a small-molecule organic compound featuring a central 1,3-thiazole ring substituted with a sulfonamido group at position 2 and an acetamide side chain at position 2. The acetamide nitrogen is further modified with a benzyl group, while the sulfonamide moiety is para-methoxyphenyl-substituted. This structure combines key pharmacophoric elements: the thiazole ring (common in bioactive molecules), a sulfonamide (implicated in hydrogen bonding and target interactions), and a lipophilic benzyl group.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H19N3O4S2/c1-26-16-7-9-17(10-8-16)28(24,25)22-19-21-15(13-27-19)11-18(23)20-12-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)

InChI Key

RTFCJYKPIJUHDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of the Sulfonyl Group: The 4-methoxyphenylsulfonyl group can be introduced by reacting the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamide derivative.

    Benzylation: Finally, the benzyl group is introduced by reacting the compound with benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, benzyl chloride, triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Compounds similar to N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures were evaluated for their effectiveness against various pathogens using standardized methods such as the turbidimetric method .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, including breast adenocarcinoma (MCF7) . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy.

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in various diseases. For example, studies have reported that thiazole derivatives can act as acetylcholinesterase inhibitors, which is relevant for treating Alzheimer's disease . The inhibitory activity is often assessed through enzyme assays and molecular docking studies to elucidate binding interactions.

Case Study 1: Antimicrobial Screening

In a study focused on synthesizing new thiazole derivatives, several compounds were screened for antimicrobial activity. Among them, one derivative exhibited an inhibition zone greater than 20 mm against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the thiazole structure can enhance antimicrobial efficacy .

Case Study 2: Anticancer Evaluation

A recent investigation into the anticancer properties of thiazole derivatives revealed that specific compounds led to a reduction in cell viability by over 70% in MCF7 cells after 48 hours of treatment. This highlights the potential of this compound as a viable candidate for further development in oncology .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Containing Acetamides

The thiazole ring is a critical scaffold in medicinal chemistry. Key analogs include:

  • 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide (Mirabegron, ): Structural Differences: Replaces the sulfonamido group with an amino substituent and introduces a hydroxy-phenylethyl chain. Pharmacology: A β3-adrenergic receptor agonist used clinically for overactive bladder . Key Data: Molecular weight 396.51 g/mol; IR and NMR data confirm hydrogen-bonding capacity .
  • N-(5-Substituted-1,3,4-oxadiazol-2-yl)methyl-4-phenyl-1,3-thiazol-2-amine () :

    • Structural Differences : Oxadiazole replaces the sulfonamide; lacks the benzyl-acetamide side chain.
    • Synthesis : Prepared via heterocyclic condensation, highlighting modularity in thiazole-based drug design .
Compound Thiazole Substituents Pharmacological Activity Molecular Weight (g/mol)
Target Compound 2-sulfonamido, 4-acetamide Not reported ~443 (calculated)
Mirabegron () 2-amino, 4-acetamide β3-adrenergic agonist 396.51
Compound 2-amine, 4-phenyl Not reported ~300 (estimated)

Sulfonamide/Sulfamoyl Derivatives

Sulfonamide groups enhance solubility and binding affinity. Relevant analogs include:

  • N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6b, ): Structural Differences: Sulfonamide is attached to a methylene spacer rather than the thiazole ring. Physical Properties: Melting point 112–113°C; IR peaks at 3280–1031 cm⁻¹ indicate N-H and S=O stretches .
  • Bis(azolyl)sulfonamidoacetamides () :

    • Structural Differences : Incorporate dual azole rings (e.g., oxazole, thiazole) linked via sulfamoyl groups.
    • Synthesis : Ultrasonication-assisted coupling with DMAP catalyst; characterized by HRMS and elemental analysis .
Compound Sulfonamide Position Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound Thiazole C2 Not reported Expected ~3300 (N-H), ~1350 (S=O)
6b () Methylene spacer 112–113 3280 (N-H), 1248 (S=O)
Compounds Azole-linked Varies 1647–1174 (C=O, S=O)

Benzyl Acetamide Derivatives

N-Benzyl substitution is a common lipophilic modification:

  • N-Benzyl-2-(1-benzyl-1H-indol-3-yl)-2-(4-methoxyphenyl)acetamide (8b, ) :

    • Structural Differences : Indole core replaces thiazole; dual benzyl groups enhance hydrophobicity.
    • Physical Properties : Melting point 177–179°C; IR shows strong C=O stretch at 1642 cm⁻¹ .
  • N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (30, ): Structural Differences: Tetrahydroisoquinoline (THIQ) core; diethylamino and methoxy substitutions. Pharmacology: Orexin-1 receptor antagonist (76% yield synthesis) .
Compound Core Structure Substituents Melting Point (°C)
Target Compound Thiazole 4-Methoxyphenylsulfonamido Not reported
8b () Indole 4-Methoxyphenyl, benzyl 177–179
30 () THIQ Diethylamino, methoxy Not reported

Pharmacological Profiles of Analogs

  • Orexin-1 Antagonists () : THIQ-acetamides with IC50 values <100 nM for orexin-1, indicating CNS applications .
  • Antimicrobial Sulfonamides () : Triazole-thiadiazole sulfonamides show biofilm inhibition and antibacterial activity .

Biological Activity

N-benzyl-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O4S, with a molecular weight of approximately 420.50 g/mol. The compound features a thiazole ring, a sulfonamide group, and a methoxyphenyl moiety that contribute to its biological properties.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to active sites and inhibit enzymatic activity. This interaction may lead to downstream effects such as altered cell signaling pathways or apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains. In vitro assays demonstrated that it exhibits an inhibitory effect comparable to standard antibiotics such as norfloxacin .

Anticancer Activity

The anticancer activity of thiazole derivatives has been well-documented. In particular, this compound has been evaluated for its cytotoxic effects on different cancer cell lines. Studies reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as A-431 and Jurkat cells. The presence of the methoxy group was found to enhance the compound's activity by increasing its lipophilicity and ability to penetrate cellular membranes .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds indicates that modifications at specific positions can significantly influence their biological activity. Key findings include:

Structural Feature Effect on Activity
Methoxy Group Increases lipophilicity and cellular uptake
Sulfonamide Group Essential for enzyme inhibition
Thiazole Ring Critical for cytotoxicity and antimicrobial effects

The combination of these structural elements contributes to the overall efficacy of the compound in biological systems.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and minimum inhibitory concentration (MIC) assays to evaluate effectiveness .
  • Cytotoxicity Assays : In a separate investigation involving cancer cell lines, this compound was tested using MTT assays. Results indicated that it induced apoptosis in A-431 cells through caspase activation pathways .

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